Kappadione
Overview
Description
Menadiol sodium diphosphate is a water-soluble derivative of vitamin K, specifically known as vitamin K4. It is a synthetic compound used primarily for its role in blood clotting and is often administered to individuals who cannot absorb sufficient vitamin K from their diet. This compound is essential for the formation of prothrombin and other clotting factors, which are crucial for preventing excessive bleeding .
Preparation Methods
Synthetic Routes and Reaction Conditions
Menadiol sodium diphosphate can be synthesized through the reduction of menadione (vitamin K3) followed by phosphorylation. The reduction of menadione to menadiol involves the use of reducing agents such as sodium borohydride. The resulting menadiol is then phosphorylated using phosphoric acid or its derivatives under controlled conditions to yield menadiol sodium diphosphate .
Industrial Production Methods
In industrial settings, the production of menadiol sodium diphosphate involves large-scale chemical reactions with stringent quality control measures. The process typically includes the reduction of menadione in a solvent system, followed by purification and phosphorylation steps. The final product is then crystallized and dried to obtain menadiol sodium diphosphate in its pure form .
Chemical Reactions Analysis
Types of Reactions
Menadiol sodium diphosphate undergoes several types of chemical reactions, including:
Oxidation: Menadiol can be oxidized back to menadione under experimental conditions.
Reduction: The reduction of menadione to menadiol is a key step in its synthesis.
Substitution: Phosphorylation of menadiol involves substitution reactions where hydroxyl groups are replaced by phosphate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate and sulfuric acid.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Phosphorylation: Phosphoric acid or its derivatives are used under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Menadione (vitamin K3)
Reduction: Menadiol
Phosphorylation: Menadiol sodium diphosphate
Scientific Research Applications
Menadiol sodium diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and as a model compound for vitamin K metabolism.
Medicine: Administered to patients with vitamin K deficiency to prevent hemorrhage, especially in cases of obstructive jaundice and other conditions affecting vitamin K absorption.
Industry: Utilized in the production of pharmaceuticals and as a supplement in certain medical formulations
Mechanism of Action
Menadiol sodium diphosphate functions as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in various proteins. This modification is essential for the activation of clotting factors such as prothrombin, factor VII, factor IX, and factor X. The compound facilitates the propagation of the clotting cascade, which is crucial for blood coagulation .
Comparison with Similar Compounds
Menadiol sodium diphosphate is unique among vitamin K derivatives due to its water solubility and specific applications in medical treatments. Similar compounds include:
Menadione (vitamin K3): A fat-soluble precursor that can be converted to active vitamin K2 in the body.
Phylloquinone (vitamin K1): A naturally occurring form of vitamin K found in plants.
Menaquinone (vitamin K2): Produced by bacteria and involved in bone and cardiovascular health
Menadiol sodium diphosphate stands out for its specific use in patients with absorption issues and its role in preventing hemorrhage in clinical settings.
Properties
IUPAC Name |
tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O8P2.4Na.6H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;;;;;;;;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;;;;6*1H2/q;4*+1;;;;;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWDGSYHBCMXSI-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Na4O14P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217202 | |
Record name | Menadiol sodium diphosphate [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6700-42-1 | |
Record name | Menadiol sodium diphosphate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menadiol sodium diphosphate [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MENADIOL SODIUM DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OVL75B30W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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